
(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C26H28FN5O2 and its molecular weight is 461.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone , also referred to as BBP-671, is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of BBP-671 is C26H27FN6O2 with a molecular weight of approximately 465.53 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine moiety, contributing to its diverse biological interactions.
BBP-671 has been studied primarily for its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that compounds with similar structures can significantly inhibit the activity of tyrosinase, leading to potential applications in treating hyperpigmentation disorders.
Tyrosinase Inhibition
In a study evaluating various piperazine derivatives, BBP-671 demonstrated an IC50 value of 0.18 μM against the enzyme Agaricus bisporus tyrosinase (AbTYR), indicating its high potency compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Biological Activity Summary
Study on Antimelanogenic Effects
A significant study highlighted the antimelanogenic effects of BBP-671 on B16F10 melanoma cells. The compound was shown to inhibit melanin production without inducing cytotoxicity, making it a promising candidate for cosmetic applications aimed at skin lightening .
Pharmacological Profile
In addition to its antimelanogenic properties, BBP-671 has been investigated for its potential as a CB1 receptor inverse agonist . This activity suggests possible applications in obesity treatment by modulating cannabinoid signaling pathways, which are implicated in appetite regulation .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted on other piperazine derivatives to assess their biological activities:
Compound | Activity | IC50 (μM) | Notes |
---|---|---|---|
BBP-671 | Tyrosinase Inhibitor | 0.18 | High potency |
4-(4-Fluorobenzyl)piperazine derivative | Tyrosinase Inhibitor | 0.09 - 0.36 | Competitive inhibitor |
LDK1229 (CB1 inverse agonist) | CB1 Receptor Modulator | Ki = 220 | Selective for CB1 over CB2 |
Scientific Research Applications
Structural Characteristics
This compound features a complex structure that includes two piperazine and piperidine rings, which are known for their biological activity. The presence of a fluorinated phenyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Drug Development
The compound is primarily investigated for its potential as a lead compound in the development of novel pharmaceuticals. Its structural components allow for modifications that can enhance efficacy and reduce side effects in therapeutic applications.
Tyrosinase Inhibition
One significant application is in the development of tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. Studies have shown that compounds with similar structures exhibit competitive inhibition against tyrosinase, suggesting that modifications to the piperazine moiety can enhance inhibitory activity .
Table 1: Tyrosinase Inhibitory Activity of Related Compounds
Compound Name | Structure Feature | IC50 (µM) | Reference |
---|---|---|---|
Compound A | 4-Fluorobenzyl | 4.36 | |
Compound B | 2-Trifluoromethyl | <2 | |
Compound C | 2,4-Dinitrophenyl | <1 |
Central Nervous System (CNS) Applications
The piperazine and piperidine rings are common scaffolds in CNS-active drugs, particularly for their roles in modulating neurotransmitter systems. The compound may interact with serotonin and dopamine receptors, potentially leading to applications in treating mood disorders and psychosis .
Anticancer Activity
Research indicates that derivatives of piperazine compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The methanone moiety may facilitate interactions with cancer-related targets, making this compound a candidate for further exploration in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications to the fluorinated phenyl group or the piperidine ring can significantly influence its biological activity. For instance, variations in substituents on the aromatic rings have been shown to alter binding affinities and selectivity towards specific receptors .
Table 2: Structure-Activity Relationship Insights
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPGNCKTGUTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.